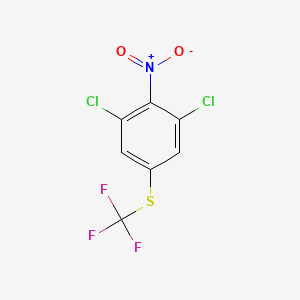
1,3-Dichloro-5-trifluoromethylthio-2-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dichloro-5-trifluoromethylthio-2-nitrobenzene is an organic compound with the molecular formula C7H2Cl2F3NO2S It is characterized by the presence of chlorine, fluorine, and nitro groups attached to a benzene ring, along with a trifluoromethylthio group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-5-trifluoromethylthio-2-nitrobenzene typically involves the nitration of 1,3-dichloro-5-trifluoromethylthiobenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
1,3-Dichloro-5-trifluoromethylthio-2-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The trifluoromethylthio group can be oxidized to a sulfone group using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or aniline in polar solvents.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous conditions.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Major Products Formed
Substitution: Products with different functional groups replacing the chlorine atoms.
Reduction: 1,3-Dichloro-5-trifluoromethylthio-2-aminobenzene.
Oxidation: 1,3-Dichloro-5-trifluoromethylsulfonyl-2-nitrobenzene.
科学的研究の応用
1,3-Dichloro-5-trifluoromethylthio-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,3-Dichloro-5-trifluoromethylthio-2-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trifluoromethylthio group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
類似化合物との比較
Similar Compounds
1,3-Dichloro-2-trifluoromethylthio-5-nitrobenzene: Similar structure but different positioning of the nitro and trifluoromethylthio groups.
1,3-Dichloro-5-trifluoromethylthio-2-aminobenzene: Reduction product of the nitro compound.
1,3-Dichloro-5-trifluoromethylsulfonyl-2-nitrobenzene: Oxidation product of the trifluoromethylthio compound.
Uniqueness
1,3-Dichloro-5-trifluoromethylthio-2-nitrobenzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both electron-withdrawing and electron-donating groups on the benzene ring allows for a wide range of chemical transformations and applications.
特性
分子式 |
C7H2Cl2F3NO2S |
|---|---|
分子量 |
292.06 g/mol |
IUPAC名 |
1,3-dichloro-2-nitro-5-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2Cl2F3NO2S/c8-4-1-3(16-7(10,11)12)2-5(9)6(4)13(14)15/h1-2H |
InChIキー |
RDGYDADIWBRVGH-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1Cl)[N+](=O)[O-])Cl)SC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



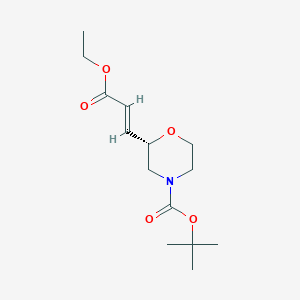

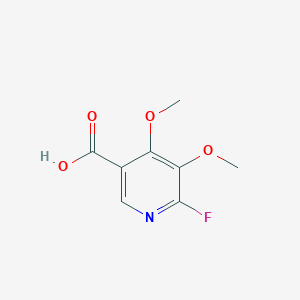
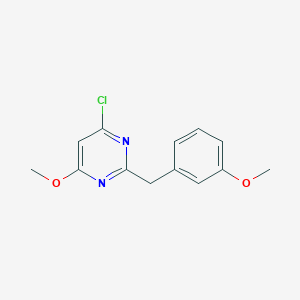
![2'-Deoxy-N-[(dimethylamino)methylidene]-1,2-dihydro-2-oxo-adenosine](/img/structure/B14045099.png)
![[(2R,3R,4S,5S)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxyoxolan-3-yl] 4-hydroxybenzoate](/img/structure/B14045113.png)

![(1S)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14045117.png)

![1,5-Dimethyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14045124.png)

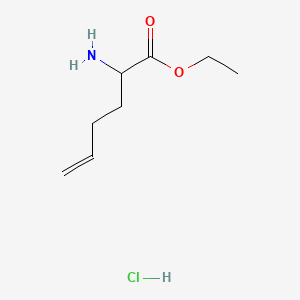
![(6-Chloro-1-propyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B14045141.png)
